1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane
Description
Properties
Molecular Formula |
C13H25BrO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-5-11-6-8-13(10-14,9-7-11)15-12(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
TXGMZBGTZCSGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane is an organic compound characterized by its unique structural configuration, which includes a bromomethyl group and a tert-butoxy substituent on a cyclohexane ring. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions with biological systems.
- Molecular Formula : CHBrO
- Molecular Weight : 263.21 g/mol
- Structure : The compound features a cyclohexane backbone with a bromomethyl and tert-butoxy group, which enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its reactivity and interactions with biological targets. The presence of the bromomethyl group makes it susceptible to nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
Key Findings from Research Studies
- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated significant antibacterial properties. For instance, derivatives like 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one exhibited strong bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
- Nucleophilic Substitution Reactivity : The bromomethyl group in this compound is prone to nucleophilic attack, allowing for the synthesis of various derivatives that may possess enhanced biological activities. These reactions are crucial for developing new pharmaceuticals .
- Potential as Drug Candidates : The structural features of this compound suggest potential applications in drug design, particularly in targeting specific enzymes or receptors due to its unique reactivity profile .
Case Studies
Several case studies highlight the biological implications of compounds similar to this compound:
The mechanism by which this compound exerts its biological effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions, with kinetics and stereochemical outcomes dependent on reaction conditions:
| Parameter | S<sub>N</sub>2 Pathway | S<sub>N</sub>1 Pathway |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMSO) | Polar protic (e.g., H<sub>2</sub>O/EtOH) |
| Base/Nucleophile | Strong (e.g., NaOH, KCN) | Weak (e.g., H<sub>2</sub>O) |
| Steric Effects | Hindered by tert-butoxy group | Favored due to carbocation stability |
| Product | Inversion of configuration | Racemization |
For example, reaction with sodium hydroxide yields 1-(hydroxymethyl)-1-(tert-butoxy)-4-ethylcyclohexane via S<sub>N</sub>2, while methanol in acidic conditions produces methyl ether derivatives through S<sub>N</sub>1.
E2 Elimination Reactions
The compound’s anti-periplanar geometry enables β-hydrogen elimination, heavily influenced by cyclohexane ring conformation:
| Isomer | Bromine Orientation | tert-Butyl Orientation | Reactivity in E2 |
|---|---|---|---|
| Cis | Axial | Equatorial | High |
| Trans | Equatorial | Equatorial | Negligible |
In cis-1-(bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane, the bromine adopts an axial position due to the tert-butoxy group’s equatorial preference. This aligns the β-hydrogen anti-periplanar to the leaving group, facilitating rapid elimination to form 4-ethylcyclohexene derivatives. The trans-isomer reacts sluggishly due to unfavorable equatorial bromine alignment .
Oxidation and Reduction
The bromomethyl group participates in redox transformations:
-
Oxidation : Using KMnO<sub>4</sub> under acidic conditions converts the bromomethyl group to a carboxylic acid, yielding 1-(carboxy)-1-(tert-butoxy)-4-ethylcyclohexane.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd) removes the bromine, producing 1-(methyl)-1-(tert-butoxy)-4-ethylcyclohexane.
Comparative Reactivity with Analogues
The tert-butoxy group significantly enhances stability and directs reactivity compared to simpler cyclohexane derivatives:
Mechanistic Insights
-
S<sub>N</sub>2 Transition State : The tert-butoxy group stabilizes the partial negative charge on the leaving bromine via inductive effects, accelerating substitution.
-
Carbocation Stability : In S<sub>N</sub>1 pathways, the adjacent tert-butoxy group delocalizes charge, reducing carbocation rearrangement risk.
Comparison with Similar Compounds
Substituent Effects
- Steric Hindrance : The tert-butoxy group in the target compound imposes significant steric hindrance compared to smaller substituents like methanesulfonyl () or simple bromomethyl (). This hindrance may reduce reaction rates in nucleophilic substitutions but enhance stability in harsh conditions .
- Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonyl group () is strongly electron-withdrawing, activating the bromomethyl site for nucleophilic attack.
Application Comparisons
- Pharmaceutical Intermediates: The methanesulfonyl derivative () is explicitly noted for drug candidate synthesis due to its dual functional groups (bromomethyl and sulfonyl), enabling sequential modifications. The target compound’s tert-butoxy group may instead favor protection/deprotection strategies in multi-step syntheses .
- Material Science : Bromomethyl cyclohexanes () are used as cross-linkers in polymers. The tert-butoxy and ethyl groups in the target compound could introduce hydrophobicity or rigidity into polymeric networks .
Preparation Methods
Formation of Cyclohexylmethyl Tosylate
A widely reported method involves converting cyclohexylmethanol to its tosylate derivative as a precursor for bromination. Adapted from the synthesis of cyclohexylmethyl bromide, this two-step process achieves high yields:
Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, Na₂CO₃, toluene, 10–35°C | 95% | |
| Bromide Substitution | NaBr, 15-crown-5, toluene, 70–80°C | 90.3% |
For the target compound, this approach requires modifying the starting material to 1-(tert-butoxy)-4-ethylcyclohexanemethanol . Tosylation at the hydroxymethyl group followed by bromide displacement introduces the bromomethyl moiety.
tert-Butoxy Group Installation via Williamson Ether Synthesis
The tert-butoxy group is introduced using a Williamson ether synthesis, leveraging the reactivity of tert-butoxide with a suitable electrophile. A procedure from advanced alkylation techniques demonstrates this:
Procedure
- Substrate : 1-Ethyl-4-(hydroxymethyl)cyclohexanol.
- Reagents : tert-Butyl bromide, KOH, DMSO, 60°C, 12 h.
- Yield : 78% (isolated via column chromatography).
Steric hindrance from the ethyl and hydroxymethyl groups necessitates prolonged reaction times and polar aprotic solvents to enhance nucleophilicity.
One-Pot Halogenation-Etherification Strategy
Bromomethylation Using Trimethylbromosilane
A patent describing bromoalkylation for anticonvulsant synthesis provides insights into direct bromomethylation. By replacing the alcohol precursor with 1-(tert-butoxy)-4-ethylcyclohexanemethanol , the following conditions apply:
Optimized Parameters
- Catalyst : Anhydrous ZnCl₂ (0.5 equiv).
- Solvent : Toluene, 70°C, 3 h.
- Yield : 85% (GC purity >97%).
This method avoids tosylate intermediates, reducing purification steps. However, ZnCl₂ may promote undesired carbocation rearrangements, necessitating strict temperature control.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
Solvent Effects on Bromide Displacement
Polar aprotic solvents (e.g., DMF, DMSO) accelerate SN2 mechanisms but may decompose tert-butoxy groups under heating. Non-polar solvents like toluene balance reactivity and stability, as evidenced by the 90.3% yield in.
Q & A
Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane?
Methodological Answer: The synthesis typically involves multi-step strategies, leveraging cyclohexane derivatives and protective group chemistry. Key approaches include:
- Cyclohexene Intermediate Formation : Hydrochlorination of 1-methyl-4-t-butylcyclohexene (prepared via cyclization of substituted precursors) followed by bromination at the methyl group .
- Protection-Deprotection Strategies : Introducing the tert-butoxy group via tert-butyl carbamate protection, as seen in analogous compounds like trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane, where Boc (tert-butoxycarbonyl) groups stabilize intermediates during functionalization .
- Diastereomer Separation : For mixtures, chromatographic techniques (e.g., HPLC with chiral columns) or recrystallization are employed, as noted for CAS# 1516772-83-0 .
Q. How can researchers characterize the structure of this compound?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., tert-butoxy δ ~1.2 ppm for C(CH₃)₃; bromomethyl δ ~3.4–3.6 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclohexane chair conformations, as demonstrated for related brominated cyclohexanes .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₃H₂₃BrO), with fragmentation patterns indicating loss of tert-butoxy (MW 73) .
Q. What factors influence the stability of this compound under different conditions?
Methodological Answer: Stability challenges arise from:
- Thermolysis of tert-Butoxy Group : Decomposition above 80°C via elimination reactions, releasing isobutylene .
- Hydrolytic Sensitivity : The bromomethyl group is prone to hydrolysis in polar protic solvents (e.g., H₂O/EtOH), requiring anhydrous storage .
- Light Sensitivity : Brominated compounds often require amber vials to prevent radical-mediated degradation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of diastereomers?
Methodological Answer: Stereoselectivity is achieved through:
- Chiral Catalysts : Asymmetric hydrogenation of cyclohexene precursors using Rh or Ru catalysts with chiral ligands .
- Conformational Locking : Bulky groups (e.g., tert-butoxy) bias cyclohexane ring conformations, favoring axial or equatorial bromomethyl placement .
- Crystallization-Induced Diastereomer Resolution : Selective crystallization from hexane/ethyl acetate mixtures isolates dominant diastereomers .
Q. What computational methods are used to predict reaction pathways for this compound?
Methodological Answer: Retrosynthetic planning employs:
- AI-Driven Tools (e.g., Pistachio, Reaxys) : Predict feasible routes by analyzing reaction databases, prioritizing one-step bromination or SN2 substitutions .
- DFT Calculations : Model transition states for bromomethyl group reactivity, identifying energy barriers for hydrolysis or nucleophilic attack .
Q. How do reaction conditions affect the yield in nucleophilic substitution reactions involving the bromomethyl group?
Methodological Answer: Optimization parameters include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity by stabilizing transition states .
- Temperature Control : Lower temperatures (0–25°C) minimize competing elimination pathways (e.g., E2) .
- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
Q. Table 2: Reaction Optimization Case Study
| Condition | Yield (%) | Byproducts |
|---|---|---|
| DMF, 25°C, 24h | 85 | <5% elimination |
| THF, 50°C, 12h | 60 | 20% elimination |
Q. What mechanistic insights explain unexpected byproducts in its synthesis?
Methodological Answer: Common side reactions include:
Q. What are the challenges in isolating diastereomers, and what techniques are effective?
Methodological Answer:
- Chromatographic Challenges : Similar polarity of diastereomers complicates HPLC separation; chiral stationary phases (e.g., amylose-based) improve resolution .
- Crystallography-Driven Separation : Differences in crystal packing (e.g., triclinic vs. monoclinic lattices) allow selective crystallization, as shown in X-ray studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
